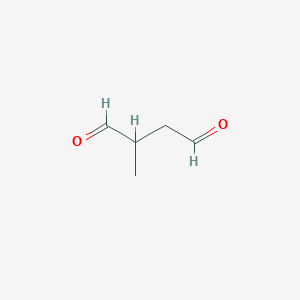

Butanedial, methyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77713-01-0 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

2-methylbutanedial |

InChI |

InChI=1S/C5H8O2/c1-5(4-7)2-3-6/h3-5H,2H2,1H3 |

InChI Key |

BQPPGEDHWKAEDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Substituted Butanediols

Catalytic Hydrogenation Pathways

Catalytic hydrogenation represents a key strategy for producing saturated diols from renewable feedstocks. The hydrogenation of itaconic acid, a bio-based platform chemical, is a prominent example of this approach. nih.gov

Hydrogenation of Itaconic Acid Derivatives to 2-Methyl-1,4-Butanediol (B1595762)

The conversion of itaconic acid (IA) or its esters, such as dimethyl itaconate (DMI), to 2-methyl-1,4-butanediol (MBDO) is a significant pathway for producing a bio-derived branched diol. chemistrysteps.comorientjchem.orgwikipedia.org The process involves the hydrogenation of both the carbon-carbon double bond and the two carboxyl groups of the itaconic acid molecule. orientjchem.orgscielo.org.mx This transformation can proceed through intermediate species such as methylsuccinic acid (MSA) and (α or β)-methyl-γ-butyrolactone (MGBL). orientjchem.orgatamanchemicals.com In some processes, a two-step sequential hydrogenation is employed, where the acid is first reduced to the lactone at a higher temperature, followed by the reduction of the lactone to the diol at a lower temperature to achieve high yields. orientjchem.orggoogle.com

Catalyst Systems for Hydrogenation

A variety of heterogeneous catalysts are effective for the hydrogenation of itaconic acid and its derivatives. The choice of metal is crucial for both activity and selectivity.

Palladium (Pd): Palladium-based catalysts, particularly on a carbon support (Pd/C), are highly effective for the initial hydrogenation of the carbon-carbon double bond to form methylsuccinic acid (MSA) or its esters. chemistrysteps.comwikipedia.org They can also catalyze the conversion to methyl-γ-butyrolactone (MGBL) at higher temperatures. orientjchem.orgatamanchemicals.com

Ruthenium (Ru): Ruthenium catalysts, especially Ru/C, are particularly effective for the subsequent ring-opening hydrogenation of the intermediate lactone (MGBL) to the final product, 2-methyl-1,4-butanediol (MBDO). orientjchem.orgnih.gov This step is often performed at lower temperatures to maximize diol selectivity. orientjchem.orggoogle.com

Rhenium (Re): Rhenium is often used as an oxophilic promoter in bimetallic catalysts. atamanchemicals.com The addition of Re to Pd or Ru catalysts can significantly enhance the rate of lactone reduction to the diol. atamanchemicals.comrsc.org Bimetallic Pd-Re/C catalysts have been shown to facilitate a one-pot cascade reaction from itaconic acid to 3-methyl-tetrahydrofuran, a related product, indicating Re's role in promoting the hydrogenation of the carboxyl/lactone group. atamanchemicals.comrsc.orgresearchgate.net

Other Metals: Other noble metals like platinum (Pt) and rhodium (Rh) have also been tested, though palladium often shows higher turnover frequencies for the initial reduction steps. orientjchem.orgnih.gov Non-precious metals such as copper, nickel, and cobalt are also cited as potential catalysts for this type of hydrogenation. nih.gov

Influence of Catalyst Supports and Additives

Catalyst Supports: Common supports include carbon (activated carbon, carbon nanotubes), silica (B1680970) (SiO2), alumina (B75360) (Al2O3), titania (TiO2), and zeolites. nih.govontosight.ai Carbon supports are widely used and have shown high activity for both Pd and Ru catalysts in itaconic acid hydrogenation. orientjchem.orgnih.gov Titania supports have also been noted for enhancing the activity of Ru catalysts in related hydrogenations due to strong metal-support interactions. The choice of support can significantly affect the reaction rate and product distribution. ontosight.ai

Catalyst Additives: The performance of the primary catalyst can be enhanced with various additives. Oxophilic metals like Rhenium (Re) and Molybdenum (Mo) can promote the hydrogenation of the carbonyl and carboxyl groups. nih.govatamanchemicals.com The addition of Lewis acids or mineral acids can also influence the reaction pathway and selectivity. nih.gov Other cited additives include zinc (Zn), chromium (Cr), tungsten (W), and manganese (Mn). nih.gov

Optimization of Reaction Conditions

Achieving high yields and selectivity for 2-methyl-1,4-butanediol requires careful optimization of reaction parameters, including temperature, pressure, and solvent.

Temperature: A two-stage temperature profile is often optimal. The initial hydrogenation and cyclization to the lactone intermediate (MGBL) is favored at higher temperatures (e.g., 160–240 °C). orientjchem.org The subsequent hydrogenation of the lactone to the diol (MBDO) is more selective at lower temperatures (e.g., 80–120 °C), as higher temperatures can promote undesired side reactions. orientjchem.orgwikipedia.orggoogle.com

Pressure: High hydrogen pressure is generally favorable for the hydrogenation process, typically ranging from 50 to 300 bar. nih.govwikipedia.org Elevated pressure promotes the formation of the diol over the lactone intermediate. google.com

Solvent: The reaction can be carried out in various solvents or even under neat (solvent-free) conditions. wikipedia.org Water is an effective and environmentally benign solvent for the hydrogenation of itaconic acid. orientjchem.org Other solvents like tetrahydrofuran (B95107) (THF) or alcohols may also be used. nih.govwikipedia.org Neat conditions have been successfully employed on a larger scale to avoid solvent use and simplify purification. wikipedia.org

Table 1: Catalyst Performance in Hydrogenation of Itaconic Acid (IA) Derivatives This table is interactive. Click on the headers to sort the data.

| Catalyst | Precursor | Key Product(s) | Typical Conditions | Yield/Selectivity | Source(s) |

|---|---|---|---|---|---|

| Pd/C | Dimethyl Itaconate | Dimethyl 2-methylsuccinate | 160 °C, 50 bar H₂ | 96% isolated yield | chemistrysteps.comwikipedia.org |

| Pd/C | Mesaconic Acid | (α or β)-methyl-γ-butyrolactone | 240 °C | 95% selectivity | orientjchem.orgatamanchemicals.com |

| Ru/C | (α or β)-methyl-γ-butyrolactone | 2-Methyl-1,4-butanediol | 100 °C, 140 bar H₂ | 80% yield | orientjchem.orgatamanchemicals.comgoogle.com |

| RuMACHO-BH | Dimethyl Itaconate | 2-Methyl-1,4-butanediol | 80 °C, 50 bar H₂, THF | 98% yield | wikipedia.org |

| Pd-Re/C | Itaconic Acid | 3-Methyl-tetrahydrofuran | High Temperature, 1000 psig H₂ | ~80% yield | rsc.orgresearchgate.net |

Reductive Synthesis Routes

The reduction of carbonyl compounds provides a direct route to forming diols. This method is particularly applicable for synthesizing vicinal diols from α-dicarbonyl precursors.

Reduction of Carbonyl Precursors (e.g., 3-methyl-1,2-butanedione for 3-Methyl-1,2-butanediol)

The synthesis of 3-methyl-1,2-butanediol can be achieved through the reduction of its corresponding α-diketone precursor, 3-methyl-1,2-butanedione. This transformation is a specific example of the general reduction of vicinal (1,2-) diketones to vicinal diols. chemistrysteps.comorientjchem.org This reduction targets the two adjacent carbonyl groups, converting them into hydroxyl groups.

A variety of reducing agents are capable of effecting this transformation. Standard chemical reductants used for carbonyl compounds, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can be employed. chemistrysteps.com Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium, is another established method. chemistrysteps.com More specialized systems, such as zinc borohydride (Zn(BH₄)₂) often combined with additives like zirconium tetrachloride (ZrCl₄) or charcoal, have been shown to be effective for reducing α-diketones to their corresponding vicinal diols. orientjchem.orgscielo.org.mx Biocatalytic methods also exist, where enzymes like butanediol (B1596017) dehydrogenases (also known as acetoin (B143602) reductases) can perform the enantioselective reduction of 1,2-diketones to vicinal diols. nih.govrsc.org

Chemical Cleavage Methods for Bio-Polyol Production

The production of C2-4 bio-polyols, including 2,3-butanediol (B46004), can be achieved through a combination of biological fermentation and subsequent chemical cleavage, using feedstocks like corn starch. scirp.orgresearchgate.net This integrated approach allows for the synthesis of high-purity 2,3-butanediol after distillation and purification. scirp.orgresearchgate.net The economic viability of this method supports the potential for large-scale application of 2,3-butanediol. scirp.orgresearchgate.net

Lignocellulosic biomass can be converted into aromatic polyols through solvolysis liquefaction in the presence of polyhydric alcohols. acs.org This process involves the cleavage of β-1,4-glycosidic bonds, which separates cellulose (B213188) from lignin (B12514952) fractions. acs.org The resulting polyols, due to their high functionality, are often used as cross-linking agents. acs.org

Hydrolytic and Rearrangement Synthesis Methods

3-Methyl-1,2-butanediol can be synthesized via the hydrolysis of 3-methyl-1,2-epoxybutane. ontosight.ai This reaction is a common method for producing diols from their corresponding epoxides. For instance, 2,3-butanediol is prepared by the hydrolysis of 2,3-epoxybutane. wikipedia.org The synthesis of 3-methyl-3,4-epoxy-1,2-butanediol has been achieved through the epoxidation of 3-methyl-3-butene-1,2-diol. oberlin.edu The hydrolysis of 1,2-epoxybutane (B156178) is also a known route to produce 1,2-butanediol. nih.gov

The hydrolysis of isoprene-derived hydroxy epoxides, such as 2-methyl-3,4-epoxy-1,2-butanediol, has been studied to understand their atmospheric reactivity. oberlin.edu The rate of these acid-catalyzed hydrolysis reactions can be determined using techniques like nuclear magnetic resonance (NMR). oberlin.edu

Table 1: Synthesis of Diols from Epoxide Hydrolysis

| Epoxide Precursor | Diol Product |

| 3-methyl-1,2-epoxybutane | 3-Methyl-1,2-butanediol ontosight.ai |

| 2,3-epoxybutane | 2,3-butanediol wikipedia.org |

| 3-methyl-3-butene-1,2-diol (via epoxidation) | 3-methyl-3,4-epoxy-1,2-butanediol oberlin.edu |

| 1,2-epoxybutane | 1,2-butanediol nih.gov |

A well-established industrial method for producing 1,4-butanediol (B3395766) is the Reppe process, which involves the reaction of acetylene (B1199291) with formaldehyde (B43269). fossee.inchemicalbook.comchemicalbook.com This process first yields 1,4-butynediol, which is then hydrogenated to form 1,4-butanediol. fossee.inprocurementresource.com The reaction is typically carried out in the presence of a copper-bismuth catalyst. fossee.in

The Reppe process is recognized for its mature technology, low production costs, high product yield, and minimal by-products, making it a dominant method for large-scale 1,4-butanediol production. chemicalbook.com The process generally involves reacting acetylene and formaldehyde at temperatures between 30 and 130°C and pressures ranging from 0.5 to 50 bar. google.com

Table 2: Typical Reaction Conditions for the Reppe Process

| Parameter | Value |

| Reactants | Acetylene, Formaldehyde |

| Intermediate | 1,4-butynediol |

| Final Product | 1,4-butanediol |

| Catalyst | Copper-based google.com |

| Temperature | 30-130 °C google.com |

| Pressure | 0.5-50 bar google.com |

Hydrolysis of Epoxides (e.g., 3-methyl-1,2-epoxybutane to 3-Methyl-1,2-butanediol)

Green Chemistry Approaches in Methyl-Butanediol Synthesis

The production of butanediols from renewable resources is a key focus of green chemistry. 2,3-butanediol, a valuable platform chemical, can be produced through the fermentation of various low-cost renewable feedstocks such as sugars, glycerol (B35011), and biomass hydrolysates. mdpi.comera-learn.euresearchgate.net This biological conversion using bacteria or yeasts presents a sustainable alternative to petroleum-based production. mdpi.com The market for bio-based 2,3-butanediol is projected to grow significantly. researchgate.net

Research efforts are aimed at developing efficient fermentation processes to improve productivity and facilitate product isolation, making the bio-based production of 2,3-butanediol commercially competitive. era-learn.eu The use of renewable carbon feedstocks like biomass is a fundamental element of a future circular economy, requiring a shift in refinery design from high-temperature gas-phase processes to moderate-condition liquid-phase processes. royalsocietypublishing.orgnih.gov Bio-based polyester (B1180765) polyols can be synthesized from renewable diols like 1,3-propanediol (B51772) and 1,4-butanediol, and diacids such as succinic acid. acs.org

One-pot synthesis methods offer a green and efficient route for producing various chemicals. For instance, N-methylpyrrolidine has been synthesized from 1,4-butanediol and methylamine (B109427) in a one-pot process using a Cu- and Ni-modified ZSM-5 catalyst, achieving yields greater than 90%. rsc.orgresearchgate.net This method is considered low-cost and has potential for industrial application due to the reusability of the catalyst. rsc.orgresearchgate.net

Similarly, 1-butylpyrrolidine (B1265533) and its derivatives have been synthesized via a one-pot reaction of 1,4-butanediol and aqueous ammonia (B1221849) over a CuNiPd/ZSM-5 catalyst. rsc.org In this process, 1,4-butanediol acts as both a reactant for forming the N-heterocycle and as an alkylating agent. rsc.org These one-pot strategies exemplify efficient and economical routes to valuable nitrogen-containing compounds from butanediols. rsc.org The liquid-phase dehydration of 1,4-butanediol to tetrahydrofuran has also been studied over various zeolite catalysts, with ZSM-5 showing high activity. acs.org

Biotechnological Production of Methyl Substituted Butanediols

Microbial Fermentation Processes

Microbial fermentation presents a promising alternative to conventional petrochemical synthesis routes. osti.gov By harnessing the metabolic capabilities of microorganisms, complex organic molecules can be synthesized from renewable feedstocks.

Engineered Strains for Diol Biosynthesis (e.g., Escherichia coli, Klebsiella michiganensis)

The development of efficient microbial cell factories is central to the viable production of methyl-substituted butanediols. While some microorganisms naturally produce these diols, genetic engineering is often required to achieve industrially relevant titers and yields. Escherichia coli and various Klebsiella species are prominent chassis organisms in this field.

Escherichia coli , a workhorse in metabolic engineering, does not naturally produce most butanediols but offers a well-characterized genetic background and a vast array of molecular tools for pathway engineering. lsbu.ac.ukchemcess.com Researchers have successfully engineered E. coli to produce 2-methyl-1,4-butanediol (B1595762) (2-M-1,4-BDO) by introducing heterologous pathways. swgdrug.org One study demonstrated the production of 276.4 mg/L of 2-M-1,4-BDO in an engineered E. coli strain. swgdrug.org Similarly, E. coli has been extensively engineered for 2,3-butanediol (B46004) (2,3-BDO) production by introducing the necessary biosynthetic genes, often from natural producers. lsbu.ac.uk Strains have been developed that can achieve high productivity, with some engineered constructs yielding up to 92 g/L of 2,3-BDO. researchgate.net

Klebsiella species , such as Klebsiella michiganensis and its close relatives Klebsiella oxytoca and Klebsiella pneumoniae, are among the most efficient natural producers of 2,3-BDO. energy.govosti.gov These bacteria can rapidly grow on simple media and utilize a wide variety of carbon sources. osti.gov However, many wild-type strains are pathogenic, necessitating the engineering of non-pathogenic variants for industrial safety. Metabolic engineering efforts in K. oxytoca have focused on eliminating byproduct pathways to enhance 2,3-BDO yield. For instance, deleting the lactate (B86563) dehydrogenase (ldhA) and pyruvate (B1213749) formate-lyase (pflB) genes in K. oxytoca significantly increased the 2,3-BDO yield to 0.45 g/g glucose, which is 90% of the theoretical maximum. Further optimization through fed-batch fermentation allowed this strain to produce up to 113 g/L of 2,3-BDO.

Table 1: Performance of Engineered Strains for Methyl-Substituted Butanediol (B1596017) Production

| Compound | Host Strain | Engineering Strategy | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference(s) |

|---|---|---|---|---|---|---|

| 2-Methyl-1,4-BDO | Escherichia coli | Heterologous pathway expression | 0.276 | Not Reported | Not Reported | swgdrug.org |

| 2,3-Butanediol | Escherichia coli | Co-expression of NADH & NADPH-dependent dehydrogenases | 92 | 0.425 (85% of theoretical) | 1.64 | researchgate.net |

| 2,3-Butanediol | Escherichia coli W | Promoter fine-tuning, optimized oxygen supply | 68 | 0.38 (76% of theoretical) | Not Reported | lsbu.ac.uk |

| 2,3-Butanediol | Klebsiella oxytoca | Deletion of ldhA and pflB genes | 113 | 0.45 | 2.1 | |

| 2,3-Butanediol | Klebsiella oxytoca | Adaptive laboratory evolution (xylose) | 57.5 | Not Reported | 1.22 | |

| (R,R)-2,3-Butanediol | Klebsiella oxytoca | Replacement of budC with P. polymyxa BDH | 106.7 | 0.40 | 3.1 | |

| 2,3-Butanediol | Klebsiella oxytoca | Wild-type, fed-batch with sucrose (B13894) & molasses | ~115 | 0.40 | 1.80 |

Metabolic Engineering and Synthetic Biology Strategies

Achieving high yields and titers of methyl-substituted butanediols requires extensive metabolic engineering to channel carbon flux towards the desired product and away from competing pathways.

For 2-methyl-1,4-butanediol , a general biosynthetic route has been established that expands upon amino acid metabolism. This pathway involves a sequence of four enzymatic reactions: hydroxylation, deamination, decarboxylation, and reduction. swgdrug.org This strategy is considered thermodynamically favorable compared to exclusively reductive pathways. swgdrug.org

For 2,3-butanediol , a variety of sophisticated strategies have been employed. The core pathway involves three key enzymes: α-acetolactate synthase (ALS), α-acetolactate decarboxylase (ALD), and butanediol dehydrogenase (BDH). reading.ac.uk Key metabolic engineering strategies include:

Pathway Amplification: Overexpressing the genes encoding the core 2,3-BDO pathway enzymes (budA, budB, budC) is a fundamental step. lsbu.ac.uk Fine-tuning the expression levels of these genes, for example by using different promoters, is crucial to balance metabolic load and production capacity. lsbu.ac.uk

Byproduct Elimination: To maximize carbon flux to 2,3-BDO, genes responsible for the synthesis of competing byproducts like lactate, formate, and ethanol (B145695) are often deleted. In Klebsiella pneumoniae, deletion of the ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) genes significantly reduced byproduct formation and increased the 2,3-BDO yield to 92.2% of the theoretical maximum.

Cofactor Engineering: The final reduction step to 2,3-BDO is dependent on the cofactor NADH. reading.ac.uk Engineering the cell's redox balance is therefore critical. Strategies include overexpressing NADH-regenerating enzymes or introducing heterologous enzymes with different cofactor specificities (e.g., NADPH-dependent dehydrogenases) to create cofactor flexibility. researchgate.net Co-expression of an NADH-dependent and an NADPH-specific 2,3-BDO dehydrogenase in E. coli enhanced titer and stereospecificity. researchgate.net

Host-Related Engineering: In pathogenic strains like K. pneumoniae, genes related to virulence, such as those for capsule synthesis (wabG), are deleted to create safer industrial strains. In Saccharomyces cerevisiae, a non-pathogenic yeast, engineering efforts focus on redirecting carbon flux from its natural product, ethanol, towards 2,3-BDO.

Utilization of Diverse Carbon Sources

The economic viability of biotechnological processes is heavily dependent on the cost of the carbon feedstock. osti.gov Consequently, research has focused on engineering microbes to efficiently utilize a wide range of inexpensive and renewable carbon sources.

For 2-methyl-1,4-butanediol , production has been demonstrated from precursors like itaconic acid, a bio-based chemical produced via fermentation, and through the metabolism of amino acids. swgdrug.org

The production of 2,3-butanediol has been achieved using a broad spectrum of substrates:

Glucose: As a model sugar, glucose is widely used in laboratory and optimization studies. lsbu.ac.ukosti.gov

Glycerol (B35011): A major byproduct of biodiesel production, crude glycerol is an abundant and low-cost feedstock that Klebsiella species can effectively metabolize. energy.govosti.gov

Molasses: A surplus product from the sugar industry, both sugar beet and sugarcane molasses have been successfully used as substrates for high-titer 2,3-BDO production. lsbu.ac.ukosti.gov E. coli W produced 56 g/L of 2,3-BDO from sugar beet molasses. lsbu.ac.uk

Lignocellulose Hydrolysate: Lignocellulosic biomass, derived from agricultural and forestry residues, is an abundant non-food feedstock. osti.gov Hydrolysates containing mixed sugars like glucose and xylose have been used to produce 2,3-BDO. Engineered K. oxytoca has been developed to efficiently utilize xylose at high concentrations.

Starch and Inulin (B196767): Starchy materials and inulin from sources like corn and Jerusalem artichoke can also serve as fermentable substrates. osti.gov

Acetate (B1210297): Acetate, which can be derived from various waste streams, has been used as the sole carbon source for 2,3-BDO production in engineered E. coli, achieving titers up to 1.56 g/L.

Bioprocess Optimization

Translating laboratory success to industrial scale requires rigorous optimization of the bioprocess to maximize yield, titer, and productivity.

Control of Operating Parameters for Enhanced Yield and Productivity

Key fermentation parameters must be carefully controlled to maintain optimal conditions for microbial growth and product formation.

Aeration and Dissolved Oxygen (DO): Oxygen supply is a critical parameter in 2,3-BDO fermentation. While high aeration favors cell growth, microaerobic or anaerobic conditions are often necessary to favor product synthesis and regenerate NADH. A two-stage aeration control strategy is frequently employed, with an initial aerobic phase for biomass accumulation followed by a microaerobic phase for 2,3-BDO production.

pH Control: The pH of the fermentation broth significantly affects enzyme activity and cell viability. Low pH can trigger 2,3-BDO synthesis but may inhibit growth if maintained for too long. Typically, pH is controlled within a range of 6.0-7.0 for optimal production.

Fermentation Mode: Fed-batch fermentation is a widely used strategy to achieve high cell densities and product titers while avoiding substrate inhibition that can occur with high initial sugar concentrations. In this mode, a concentrated nutrient feed is supplied to the bioreactor, allowing for prolonged production phases and leading to final 2,3-BDO concentrations exceeding 100 g/L.

Recovery and Purification Strategies for Biologically Produced Diols

Downstream processing to recover and purify the target diol from the complex fermentation broth can account for a significant portion of the total production cost.

For 2-methyl-1,4-butanediol , which is often produced as a byproduct in other chemical syntheses, fractional distillation is a standard purification technique used to separate it from other components based on boiling point differences.

For 2,3-butanediol , which has a high boiling point, separation from the aqueous broth is energy-intensive. Several methods have been investigated to develop cost-effective recovery processes:

Distillation: While energy-intensive, vacuum distillation can be used to recover 2,3-BDO. osti.gov Combining alcohol precipitation to remove salts and organic acids followed by vacuum distillation has achieved a purity of 96.1%. osti.gov

Solvent Extraction: This involves using an organic solvent to extract the diol from the aqueous phase. osti.gov

Aqueous Two-Phase Systems (ATPS): This technique uses the addition of salts (salting-out) or polymers to create two immiscible aqueous phases, partitioning the diol into one phase for easier recovery. osti.gov Systems using isopropanol/ammonium sulfate (B86663) or 1-butanol (B46404)/NaCl have shown high recovery efficiencies of over 97%.

Reactive Extraction: This method involves reacting the diol in the broth with another chemical (e.g., an aldehyde) to form a derivative (e.g., an acetal) that is immiscible with water and can be easily separated. The original diol can then be recovered from the derivative.

Table 2: Recovery and Purification Methods for Biologically Produced 2,3-Butanediol

| Method | Description | Recovery Efficiency (%) | Purity (%) | Reference(s) |

|---|---|---|---|---|

| Alcohol Precipitation & Vacuum Distillation | Isopropanol precipitates impurities, followed by distillation. | 76.2 | 96.1 | osti.gov |

| Aqueous Two-Phase System (ATPS) | Isopropanol / (NH₄)₂SO₄ system used to extract 2,3-BDO. | 97.9 | Not Reported | |

| Aqueous Two-Phase System (ATPS) | 1-butanol / NaCl system with subsequent distillation. | 96.82 | >99 |

Reaction Mechanisms and Kinetics of Methyl Substituted Butanediol Transformations

Dehydration Reactions and Product Distribution

Dehydration of 2,3-butanediol (B46004) is a key process for producing platform chemicals like 1,3-butadiene (B125203) and methyl ethyl ketone (MEK). mdpi.com The selectivity towards these products is highly dependent on the reaction pathway, which is governed by the catalyst and reaction conditions.

The formation of methyl ethyl ketone (MEK) from 2,3-butanediol predominantly occurs through a pinacol-pinacolone rearrangement. scispace.com This acid-catalyzed mechanism involves the protonation of a hydroxyl group, elimination of water to form a carbocation, followed by a hydride or methyl shift to produce the more stable ketone. scispace.comrsc.org

Conversely, the pathway to 1,3-butadiene is a two-step process. It begins with the dehydration of 2,3-butanediol to form an unsaturated alcohol intermediate, 3-buten-2-ol. mdpi.com This intermediate then undergoes a second dehydration step to yield 1,3-butadiene. mdpi.comugent.be Another proposed mechanism involves a 1,2-epoxybutane (B156178) intermediate which then converts to 1,3-butadiene. csic.es

A variety of solid catalysts have been explored for 2,3-butanediol dehydration. hindustanuniv.ac.in

Zeolites : These aluminosilicate (B74896) materials are effective due to their acidic properties. researchgate.net For instance, H-ZSM-5 has been shown to produce MEK with high yield. mdpi.com The product distribution over zeolites can be tuned by altering the Si/Al ratio and reaction temperature. core.ac.uk

Alumina (B75360) (Al₂O₃) : γ-Al₂O₃ is a common catalyst that can facilitate the direct dehydration of 2,3-butanediol to 1,3-butadiene. scispace.comresearchgate.net Its amphoteric nature is considered important for improving selectivity compared to other acidic catalysts. scispace.com However, at moderate temperatures, it tends to show reasonable selectivity towards MEK, though conversion can be limited by its weaker acidity. researchgate.net

Y₂Zr₂O₇ (Yttria-stabilized Zirconia) : Rare earth zirconates like Y₂Zr₂O₇ have demonstrated high catalytic performance for the dehydration of other butanediol (B1596017) isomers, though they are less active for 2,3-butanediol dehydration. ehime-u.ac.jp These catalysts, with their oxygen-defected fluorite structure, are effective for producing unsaturated alcohols. rsc.orgehime-u.ac.jp

The selectivity of 2,3-butanediol dehydration is strongly linked to the catalyst's acidic properties and physical structure.

Acidity : The type and strength of acid sites are critical. Brønsted acid sites, such as the Si(OH)Al groups in zeolites, are known to catalyze both dehydration and ketalization reactions. rsc.org Strong Brønsted acidity generally favors the pinacol (B44631) rearrangement to form MEK. researchgate.net Modifying catalysts to remove certain acid sites, like extra-framework aluminum (EFAL) Lewis acid sites, can suppress undesirable side reactions such as oligomerization. rsc.org

Pore Size : The pore structure of catalysts like zeolites can influence product selectivity. The dimensions of the pores can create a shape-selective environment, favoring the formation of certain products over others. For example, increasing the pore size of catalysts can lead to an increased selectivity of C8 products due to the oligomerization of butenes. core.ac.uk

Table 1: Effect of Catalyst Pore Size on Product Selectivity

| Catalyst Support | Average Pore Size (nm) | Butene Selectivity (%) | C8= Selectivity (%) |

| HZSM-5(280) | ~0.55 | High | Low |

| Al-MCM-48 | Larger than HZSM-5 | Lower | Increased |

| Al-SBA-15 | Larger than HZSM-5 | Lower | Increased |

| meso-ZSM-5(280) | ~23 | Similar to HZSM-5 and mesoporous catalysts | Increased |

This table is based on findings that butene selectivity decreases while C8= selectivity from oligomerization increases with larger pore sizes. core.ac.uk

Identifying intermediates is crucial for understanding reaction mechanisms. In the dehydration of 2,3-butanediol, several key intermediates have been identified:

3-Buten-2-ol (3B2OL) : This is a well-established intermediate in the two-step dehydration pathway leading to 1,3-butadiene. mdpi.comugent.be

Methyl Ethyl Ketone (MEK) and 2-Methylpropanal : These have been identified as intermediates in the conversion of 2,3-butanediol to butenes over bifunctional catalysts. core.ac.uk

1,2-Epoxybutane (B2EPOX) : Quantum chemical studies and experimental evidence suggest that this epoxide is a kinetically viable and stable on-cycle intermediate in the formation of 1,3-butadiene, a departure from previous considerations of it being a side-product. csic.eschemrxiv.org

Acetoin (B143602) : This compound is detected as a side-product, and calculations suggest its formation is triggered by H₂ abstraction from 2,3-butanediol. chemrxiv.org

Influence of Catalyst Acidity and Pore Size on Dehydration Selectivity

Oxidation Reactions

The oxidation of primary alcohols or aldehydes is a standard method for producing carboxylic acids. lardbucket.orglibretexts.org In the context of methyl-substituted butanediols, oxidation presents a pathway to various oxygenated compounds.

The oxidation of 2,3-butanediol can lead to the formation of acetoin through dehydrogenation. acs.org Further oxidation of products like MEK can occur, proceeding through intermediates such as 2,3-butanedione, acetaldehyde (B116499), and eventually to acetic acid, formaldehyde (B43269), and formic acid before complete conversion to carbon dioxide and water. researchgate.net The oxidation of 1,4-butanediol (B3395766) serves as a clear example where the diol is oxidized to the corresponding dialdehyde (B1249045) and then to the dicarboxylic acid. libretexts.org

Substitution Reactions

Substitution reactions involving methyl-substituted butanediols can lead to the formation of various derivatives, with halogenated compounds being of significant interest.

Methyl-substituted butanediols can undergo substitution reactions to yield halogenated derivatives. For instance, 2-methyl-1,4-butanediol (B1595762) can react with halogenating agents like thionyl chloride or phosphorus tribromide to replace the hydroxyl groups with halogen atoms. The reaction mechanism for these transformations typically follows a nucleophilic substitution pathway.

In the case of a reaction with an acid like HBr, the reaction of 2,3-dimethyl-2,3-butanediol can proceed via an SN1 mechanism. This involves the protonation of one of the hydroxyl groups by the acid, followed by the loss of a water molecule to form a tertiary carbocation. A subsequent 1,2-methyl shift can occur to form a more stable carbocation, which is then attacked by the bromide ion to yield the halogenated product, 2-bromo-2,3-dimethylbutane. quora.com

The reaction of 2,3-dimethyl-2,3-butanediol with sulfuric acid, in what is known as a pinacol rearrangement, also proceeds through a carbocation intermediate after protonation and loss of water. quora.comacs.org A methyl shift then leads to the formation of 3,3-dimethyl-2-butanone. quora.com

Transesterification Reactions

Transesterification is a crucial reaction for modifying the properties of esters and producing valuable chemicals. The kinetics and mechanisms of transesterification involving diols like 1,4-butanediol have been studied to understand the influence of various parameters on the reaction rate.

The transesterification of 1,4-butanediol with methyl acetate (B1210297), catalyzed by an ion-exchange resin, serves as a model for understanding diol transesterification kinetics. researchgate.net This reaction system involves two consecutive transesterification reactions, with 1,4-butanediol monoacetate as an intermediate product. researchgate.net The kinetics of this reaction are influenced by several factors, including catalyst type, catalyst loading, reactant molar ratio, and temperature. researchgate.net

Studies have shown that the transesterification of dimethyl phthalate (B1215562) with 1,4-butanediol in the presence of metal acetate catalysts follows first-order kinetics with respect to both dimethyl phthalate and 1,4-butanediol. koreascience.kr The activation energy for this reaction, using lead acetate as a catalyst, was calculated to be 7.4 kcal/mol. koreascience.kr

The kinetics of the liquid-phase transesterification of ethyl acetate with methanol (B129727), a similar reaction, have been investigated using an acidic ion-exchange resin. researchgate.net The reaction rate was described using kinetic models based on pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood (LH) mechanisms. researchgate.netresearchgate.net

The Eley-Rideal (E-R) mechanism is one of the models used to describe the kinetics of heterogeneously catalyzed reactions, including transesterification. researchgate.netcatalysis.blogvaia.com In this mechanism, one reactant molecule adsorbs onto the catalyst surface and then reacts directly with a molecule from the bulk or gas phase. catalysis.blogvaia.comethz.ch

For the transesterification of 1,4-butanediol with methyl acetate catalyzed by an ion-exchange resin, the Eley-Rideal model provided the best correlation with experimental data compared to the pseudo-homogeneous and Langmuir-Hinshelwood models. researchgate.net This suggests that the reaction occurs between an adsorbed species and a species in the liquid phase. Specifically, it is proposed that methanol adsorbed on the catalyst surface reacts with the ester in the liquid phase. researchgate.net The activation energies calculated using the E-R model for the two consecutive steps were 38.53 kJ/mol and 51.06 kJ/mol, indicating that the surface reaction is the rate-controlling step. researchgate.net

The Eley-Rideal mechanism has also been successfully applied to model the kinetics of other transesterification reactions, such as the transesterification of canola oil with methanol catalyzed by quicklime. redalyc.org

Kinetics of Diol Transesterification (e.g., 1,4-butanediol with methyl acetate)

Polymerization Reaction Kinetics

Methyl-substituted butanediols are valuable monomers in the synthesis of polymers like polyurethanes. The kinetics of these polymerization reactions are critical for controlling the polymer's final properties.

The kinetics of the urethane (B1682113) reaction between 3-methyl-1,3-butanediol (B1361614) and phenyl isocyanate have been investigated using in-situ FT-IR spectroscopy. scientific.net The reaction, carried out in dimethylformamide, was found to follow second-order kinetics. scientific.netresearchgate.net A notable observation was the difference in the rate constant between the initial and final stages of the reaction. scientific.netresearchgate.net

The activation energy (Ea), activation enthalpy (ΔH), and activation entropy (ΔS) for the reaction of the tertiary hydroxyl group of 3-methyl-1,3-butanediol were determined to be 75.2 kJ•mol⁻¹, 72.4 kJ•mol⁻¹, and -44.8 J•mol⁻¹•K⁻¹, respectively. scientific.net These thermodynamic parameters are crucial for understanding the reaction mechanism and the reactivity of the different hydroxyl groups.

The study of the reaction between phenyl isocyanate and 1-butanol (B46404) has provided further insights into the complexities of urethane formation, highlighting the influence of reactant- and product-catalyzed pathways. ugent.be The kinetics of polyurethane formation are also influenced by factors such as the type of diisocyanate and diol used, as seen in studies comparing different polyurethane systems. rug.nl

Data Tables

Table 1: Kinetic Parameters for the Transesterification of 1,4-Butanediol with Methyl Acetate (Eley-Rideal Model) researchgate.net

| Parameter | Value |

|---|---|

| Activation Energy (Step 1) | 38.53 kJ/mol |

| Activation Energy (Step 2) | 51.06 kJ/mol |

| Reaction Enthalpy (Step 1) | -8.50 kJ/mol |

| Reaction Enthalpy (Step 2) | -6.85 kJ/mol |

Table 2: Thermodynamic Parameters for the Urethane Reaction of 3-Methyl-1,3-Butanediol with Phenyl Isocyanate scientific.net

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 75.2 kJ•mol⁻¹ |

| Activation Enthalpy (ΔH) | 72.4 kJ•mol⁻¹ |

| Activation Entropy (ΔS) | -44.8 J•mol⁻¹•K⁻¹ |

Stereochemical Considerations and Asymmetric Synthesis

Chirality and Enantiomeric Forms of Methyl-Butanediols

Chirality is a fundamental concept in stereochemistry, referring to molecules that are non-superimposable on their mirror images. A carbon atom bonded to four different groups is known as a chiral or asymmetric carbon, and its presence is often the source of chirality in a molecule. gcms.cz Molecules with one or more chiral centers can exist as different stereoisomers. Those stereoisomers that are non-superimposable mirror images of each other are called enantiomers. gcms.cz

In the context of butanediols, the position of the methyl group and the hydroxyl groups determines the presence and nature of chiral centers.

2-Methyl-1,4-butanediol (B1595762) : This compound possesses a single chiral center at the C2 position, where the carbon is attached to a hydrogen atom, a methyl group, a hydroxymethyl group (-CH₂OH), and a -CH₂CH₂OH group. Consequently, it exists as a pair of enantiomers: (R)-2-methyl-1,4-butanediol and (S)-2-methyl-1,4-butanediol.

2,3-Butanediol (B46004) : This molecule has two chiral centers at C2 and C3. It can exist as three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-butanediol, and an achiral meso compound, (2R,3S)-butanediol. wikipedia.org The meso form has a plane of symmetry that makes it superimposable on its mirror image and thus optically inactive. knowledgebin.org

A mixture containing equal amounts of two enantiomers is known as a racemic mixture or racemate, which is optically inactive because the optical rotations of the individual enantiomers cancel each other out. utdallas.edu

Table 1: Stereoisomers of Selected Butanediol (B1596017) Derivatives

| Compound | Chiral Centers | Number of Stereoisomers | Stereoisomer Designations |

| 2-Methyl-1,4-butanediol | 1 (at C2) | 2 | (R) and (S) enantiomers |

| 2,3-Butanediol | 2 (at C2, C3) | 3 | (2R,3R) and (2S,3S) enantiomers; (2R,3S) meso form wikipedia.org |

Enantioselective Synthesis Strategies (e.g., for 2-Methyl-1,4-butanediol)

The synthesis of specific enantiomers, known as enantioselective synthesis, is critical in many chemical applications. For 2-methyl-1,4-butanediol, several high-yield, stereoselective routes have been developed to produce the molecule in an enantiomerically pure form (>98% enantiomeric excess). tandfonline.com These methods often employ a chiral auxiliary, a compound that helps to control the stereochemical outcome of the reaction and is subsequently removed. tandfonline.comcore.ac.uk

One prominent strategy involves the use of γ-menthyloxybutenolides, which are prepared from readily available and inexpensive d- or l-menthol. tandfonline.comcore.ac.uk Two distinct routes have been developed based on this approach:

An alternative approach involves the diastereoselective hydrogenation of homochiral fumaramides. In this method, fumaramides derived from a chiral auxiliary, such as (2R)-Oppolzer's sultam, undergo hydrogenation where hydrogen is added selectively to one face of the molecule. researchgate.net Subsequent reduction of the resulting succinamides with LiAlH₄ produces the corresponding chiral (2S)-butane-1,4-diols. researchgate.net

Table 2: Summary of Enantioselective Synthesis Strategies for 2-Methyl-1,4-butanediol

| Target Enantiomer | Starting Material | Key Reagents | Chiral Auxiliary | Overall Yield | Enantiomeric Excess |

| (R)-2-Methyl-1,4-butanediol | S(R)-(l-menthyloxy)-2[5H]-furanone | Lithiated trismethylthiomethane, Raney Nickel, LiAlH₄ | l-menthol | 76% tandfonline.com | >98% tandfonline.com |

| (S)-2-Methyl-1,4-butanediol | 5(S)-(d-menthyloxy)-2[5H]-furanone | Lithiated benzylmercaptan, MeI, Raney Nickel, LiAlH₄ | d-menthol | 80% tandfonline.com | >98% tandfonline.com |

Conformational Analysis of Chiral Diols in Solution (e.g., (2R,3R)-butanediol as a model)

The three-dimensional structure of chiral diols in solution is not static; these flexible molecules exist as an equilibrium of multiple conformations. The study of these conformations and their relative populations is crucial for understanding the molecule's physical and chemical properties. (2R,3R)-butanediol serves as an excellent model for this analysis. acs.org

Experimental techniques such as Vibrational Absorption (VA) and Vibrational Circular Dichroism (VCD) spectroscopy are used to study the conformations of chiral molecules in solution. acs.orgresearchgate.net The spectra obtained from these measurements provide information about the molecule's structure and the presence of different conformers. For (2R,3R)-butanediol in dilute solutions of carbon disulfide (CS₂) and carbon tetrachloride (CCl₄), these experimental spectra have been compared with theoretical predictions to elucidate the conformational landscape. acs.org

Key findings from the conformational analysis of 2,3-butanediol include:

Predominant Conformations : Theoretical calculations indicate the presence of at least 10 predominant conformations for isolated (2R,3R)-2,3-butanediol molecules. acs.org The four most stable conformers for both the (R,S) and (S,S) diastereomers feature a gauche arrangement around the central O-C-C-O dihedral angle. uc.pt

Intramolecular Hydrogen Bonding : The preference for a gauche conformation over a trans one is partly attributed to the formation of a weak intramolecular hydrogen bond between the two hydroxyl groups (O···H-O). researchgate.netuc.pt This interaction stabilizes the folded conformation of the molecule. acs.orguc.pt

Intermolecular Interactions : While intramolecular hydrogen bonding is observed in dilute solutions, evidence of intermolecular hydrogen bonding becomes apparent in experimental spectra at higher concentrations. acs.org

Rotational Barriers : The barriers to internal rotation of the OH groups are relatively low (less than 4 kJ mol⁻¹), while the barriers for rearranging the O-C-C-O dihedral angle are significantly higher, ranging from 20 to 30 kJ mol⁻¹. researchgate.net

Computational Approaches to Conformational Influences

Computational chemistry provides powerful tools for investigating the conformational preferences and stereochemical properties of molecules. unibo.it Density Functional Theory (DFT) is a widely used method for this purpose. acs.orgeurekaselect.com

By applying DFT with specific basis sets, such as B3LYP/6-31G*, researchers can optimize the geometries of different possible conformers and calculate their relative energies. acs.org The Gibbs free energies obtained from these calculations are then used to determine the Boltzmann populations of each conformer at a given temperature, providing a theoretical picture of the conformational equilibrium. acs.orgacs.org

Applications of computational approaches in this area include:

Spectral Prediction : Theoretical calculations can predict spectroscopic data, such as VA and VCD spectra. acs.org The successful comparison of population-weighted theoretical spectra with experimental results validates the computational model and confirms the presence of predicted conformers. acs.orgmdpi.com

Understanding Stability : Computational methods can elucidate the factors stabilizing certain conformations. For example, Natural Bond Orbital (NBO) analysis can be used to study stereoelectronic effects, such as electron delocalization, that contribute to the stability of a particular conformer. eurekaselect.com

Rationalizing Selectivity : In asymmetric synthesis, computational modeling of transition states can help explain the observed enantioselectivity. By comparing the activation energies of transition states leading to different stereoisomers, one can predict which product will be favored. acs.org

Determining Absolute Configuration : The interplay between molecular conformation and spectroscopic output is critical. Computational approaches that can accurately reproduce experimental spectra, like Electronic Circular Dichroism (ECD), are invaluable for assigning the absolute configuration of flexible molecules where experimental determination is challenging. unibo.itmdpi.com

Table 3: Computational Methods and Their Applications in Stereochemical Analysis

| Computational Method | Application | Research Finding |

| Density Functional Theory (DFT) | Geometry optimization and energy calculation of conformers. | Used to identify 10 predominant conformations for isolated (2R,3R)-2,3-butanediol. acs.org |

| Self-Consistent Reaction Field (SCRF) | Modeling the influence of a solvent on conformational stability. | Investigated the conformational stability of (2R,3R)-butanediol in dilute solutions. acs.org |

| Boltzmann Weighting | Calculating the population of each conformer in an equilibrium. | Predicted a computed enantiomeric excess (ee) of 79% for a catalyzed reaction, closely matching the experimental value of 86%. acs.org |

| Electronic Circular Dichroism (ECD) Calculation | Predicting ECD spectra to correlate with experimental data. | Showed that different conformational ensembles are responsible for the nearly mirror-image ECD spectra of two molecules with the same absolute configuration. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Studying stereoelectronic effects like hyperconjugation. | Revealed that stabilization energies from electron delocalization favor specific conformers in substituted diols. eurekaselect.com |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. auremn.org.br By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the connectivity of atoms, their chemical environment, and their spatial relationships.

The structural identity of Butanedial, methyl- is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. Each unique proton and carbon atom in the molecule generates a distinct signal in the spectrum, and the chemical shift (δ) of each signal provides clues about its electronic environment. libretexts.org

In the ¹H NMR spectrum, the aldehydic protons are the most deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen, and they are expected to appear at a chemical shift of approximately 9-10 ppm. oregonstate.edu The proton on the chiral carbon (C2) would appear as a multiplet, influenced by the neighboring methyl and methylene (B1212753) protons. The methylene protons (C3) are diastereotopic and would likely appear as two distinct multiplets, while the methyl group protons would resonate at the highest field (lowest ppm value), appearing as a doublet due to coupling with the C2 proton.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the two aldehyde groups are the most deshielded, with expected chemical shifts in the range of 190-205 ppm. rsc.org The remaining carbons of the alkyl chain would appear at much higher fields. By comparing the number of signals, their chemical shifts, and their splitting patterns (multiplicity), it is possible to confirm the molecular structure of Butanedial, methyl- and differentiate it from its structural isomers, such as 3-methylpentanedial (B1593785) or 2-formylbutanal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Butanedial, methyl-

Predicted values are based on typical chemical shift ranges for the respective functional groups. libretexts.orgoregonstate.edu

| Atom Position (Structure: CHO-CH(CH₃)-CH₂-CHO) | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| CH O (at C1) | ¹H | 9.6 - 9.8 | Doublet | Deshielded by carbonyl; coupled to H at C2. |

| CH O (at C4) | ¹H | 9.7 - 9.9 | Triplet | Deshielded by carbonyl; coupled to H₂ at C3. |

| CH (CH₃) | ¹H | 2.8 - 3.2 | Multiplet | Influenced by adjacent CHO, CH₃, and CH₂ groups. |

| CH ₂(CHO) | ¹H | 2.5 - 2.9 | Multiplet | Diastereotopic protons, may show complex splitting. |

| CH ₃ | ¹H | 1.0 - 1.3 | Doublet | Coupled to the single proton at C2. |

| C HO (at C1) | ¹³C | 200 - 205 | Singlet | Highly deshielded aldehyde carbon. |

| C HO (at C4) | ¹³C | 201 - 205 | Singlet | Highly deshielded aldehyde carbon. |

| C H(CH₃) | ¹³C | 45 - 55 | Singlet | Chiral carbon. |

| C H₂(CHO) | ¹³C | 35 - 45 | Singlet | Methylene carbon. |

| C H₃ | ¹³C | 10 - 20 | Singlet | Methyl carbon. |

The three-dimensional arrangement, or conformation, of flexible molecules like Butanedial, methyl- can be investigated using vicinal proton-proton coupling constants (³JHH). researchgate.net The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. auremn.org.br

For Butanedial, methyl-, the key conformational flexibility is the rotation around the C2-C3 single bond. This rotation gives rise to different staggered conformations, primarily anti and gauche rotamers. researchgate.net By measuring the ³J coupling constants between the proton on C2 and the two diastereotopic protons on C3, the relative populations of these conformers in solution can be determined. numberanalytics.com A larger coupling constant typically indicates a dihedral angle close to 180° (anti-periplanar), while smaller coupling constants suggest angles closer to 60° (synclinal or gauche). auremn.org.br Such studies, often performed at various temperatures and in different solvents, provide critical insights into the steric and electronic interactions that govern the molecule's preferred shape. researchgate.net

NMR spectroscopy is a sensitive probe for non-covalent intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are crucial in solution chemistry. numberanalytics.com When Butanedial, methyl- is part of a mixture, for instance with a protic solvent like methanol (B129727), the interactions between the molecules can be studied.

One common method involves monitoring the chemical shifts of the protons of Butanedial, methyl-, as a function of the concentration of the interacting species. A change in chemical shift, particularly for the aldehydic protons, can indicate the formation of intermolecular hydrogen bonds where the aldehyde oxygen acts as a hydrogen bond acceptor.

More advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide direct evidence of spatial proximity between protons of different molecules in a mixture. libretexts.org Cross-peaks in a NOESY spectrum between protons of Butanedial, methyl- and protons of a solvent or another solute molecule would signify a close physical interaction, helping to map the specific sites of intermolecular association.

Conformational Studies using NMR Coupling Constants

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its modern variant, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net

The FTIR spectrum of Butanedial, methyl- is characterized by absorption bands corresponding to its specific functional groups. The most prominent and diagnostic peaks are associated with the aldehyde groups. A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O (carbonyl) stretching vibration. researchgate.net

Table 2: Characteristic IR Absorption Bands for Butanedial, methyl-

Frequencies are based on standard functional group absorption ranges. researchgate.netrsc.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aldehyde (-CHO) | ~ 2820 and ~ 2720 | Medium, Sharp |

| C=O Stretch | Aldehyde (-CHO) | 1720 - 1740 | Strong, Sharp |

| C-H Stretch | Alkane (CH₃, CH₂, CH) | 2850 - 2960 | Medium to Strong |

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful surface-sensitive technique used to study powdered samples, making it ideal for monitoring heterogeneous catalytic reactions in-situ. rsc.org This method allows for the direct observation of adsorbed species on a catalyst surface under reaction conditions.

For example, in a potential catalytic hydrogenation of Butanedial, methyl- to produce 2-methyl-1,4-butanediol (B1595762), in-situ DRIFTS could be employed to monitor the reaction progress. The catalyst powder would be exposed to a stream of Butanedial, methyl- and hydrogen gas inside a specialized DRIFTS cell. The spectrum would initially show the characteristic aldehyde bands (C=O stretch at ~1725 cm⁻¹ and aldehydic C-H stretches). As the reaction proceeds, the intensity of these aldehyde bands would decrease, while new bands corresponding to the alcohol product, specifically a broad O-H stretching band around 3200-3600 cm⁻¹ and C-O stretching bands around 1000-1200 cm⁻¹, would appear and grow in intensity. This real-time monitoring can provide valuable mechanistic information, such as the identification of surface intermediates and the determination of reaction pathways. rsc.org

Vibrational Analysis and Functional Group Identification

Millimeter-Wave Spectroscopy

Millimeter-wave spectroscopy is a high-resolution spectroscopic technique that probes the rotational transitions of molecules in the gas phase. This method provides highly accurate information about the geometry and electronic structure of molecules, making it a powerful tool for conformational analysis.

Rotational Spectrum Analysis and Conformational Space Exploration

A comprehensive search of scientific literature did not yield any specific studies on the millimeter-wave spectroscopy of Butanedial, methyl-. While millimeter-wave spectroscopy is a well-established method for exploring the conformational landscape of molecules, it appears that this particular compound has not been the subject of such published research. frontiersin.orgrsc.orgustc.edu.cnearth-prints.org

In a typical study, the rotational spectrum of a molecule is measured, and the resulting transition frequencies are fitted to a Hamiltonian model to determine the rotational constants (A, B, and C). These constants are inversely proportional to the moments of inertia of the molecule and are therefore unique to its specific three-dimensional structure. For a flexible molecule like Butanedial, methyl-, multiple conformers (different spatial arrangements of the atoms) may exist. Each of these conformers would have a distinct rotational spectrum, allowing for their individual identification and characterization. mdpi.comualberta.cayorku.ca

The analysis of the rotational spectra of different isotopologues (molecules where one or more atoms have been replaced by their isotopes) can further refine the geometric structure of each conformer. Additionally, the relative intensities of the spectral lines can provide information about the relative energies of the different conformers present in the sample. frontiersin.org

X-ray Diffraction (XRD) Analysis for Crystalline Structures

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline solid. wikipedia.orgtoray-research.co.jp The method relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal structure of the material. iastate.edumalvernpanalytical.comforcetechnology.com

A thorough review of existing research databases reveals no published X-ray diffraction studies specifically on Butanedial, methyl-. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, and atomic coordinates for this compound, are available in the public domain.

For a successful XRD analysis, the compound of interest must first be crystallized. A single crystal of sufficient quality and size is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. wikipedia.org The diffraction data is collected as a series of reflections, whose intensities and positions are used to solve the crystal structure. The final output is a detailed three-dimensional model of the molecule within the crystal lattice, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Without such studies on Butanedial, methyl-, its solid-state structure and packing arrangement remain undetermined.

Analytical Chemistry Methodologies

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating methylbutanedial from complex mixtures. The choice between gas and liquid chromatography typically depends on the sample matrix, the concentration of the analyte, and the specific analytical goals.

Gas chromatography (GC) is a powerful method for analyzing volatile compounds like methylbutanedial. birchbiotech.com It is widely used to assess the purity of standards and to separate and quantify individual components in complex mixtures. libretexts.org In GC, the sample is vaporized and transported through a column by a carrier gas (mobile phase). Separation is achieved based on the differential partitioning of compounds between the carrier gas and a stationary phase lining the column. birchbiotech.com

For purity assessment, the chromatogram of a sample is analyzed to detect and quantify any impurities. The purity is often calculated by dividing the peak area of the target compound by the total area of all peaks, excluding the solvent peak. birchbiotech.comyoutube.com GC offers high sensitivity and resolution, enabling the detection of trace-level impurities. birchbiotech.comorganomation.com

The analysis of aldehydes, including those found in food and environmental samples, frequently employs GC coupled with a mass spectrometer (GC/MS). pan.olsztyn.pluliege.be This combination allows for both separation and definitive identification of the compounds. For instance, a study on volatile aldehydes in oat flakes used headspace solid-phase microextraction (HS-SPME) followed by GC/MS to identify and quantify various aldehydes formed during storage. pan.olsztyn.pl While specific methods for methylbutanedial are not extensively detailed in general literature, the principles used for similar aldehydes, such as hexanal (B45976) and nonanal, are directly applicable. uliege.be

Table 1: Representative GC Method Parameters for Aldehyde Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC/MS) | pan.olsztyn.plshimadzu.com |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column | nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | pan.olsztyn.plnih.gov |

| Injector Temperature | 250-260°C | pan.olsztyn.pl |

| Oven Program | Initial temp 40°C, ramped to 280°C | pan.olsztyn.pl |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | epa.gov |

While GC is suitable for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) is often preferred for non-volatile or thermally unstable compounds. For aldehydes like methylbutanedial, direct analysis by HPLC with UV detection can be challenging due to their low UV absorbance. hitachi-hightech.com To overcome this, a pre-column or post-column derivatization step is commonly employed. jascoinc.comjasco-global.comwelch-us.com

The most widely used derivatization reagent for aldehydes in HPLC analysis is 2,4-dinitrophenylhydrazine (B122626) (DNPH). waters.comepa.govresearchgate.net Aldehydes react with DNPH to form stable 2,4-dinitrophenylhydrazone derivatives, which possess a strong chromophore, allowing for highly sensitive UV detection at around 360 nm. hitachi-hightech.comepa.govshimadzu.com This method is standard for analyzing carbonyl compounds in various matrices, including ambient air, water, and food. hitachi-hightech.comscioninstruments.comscielo.br

The typical procedure involves drawing the sample (e.g., air) through a cartridge containing DNPH-coated silica (B1680970) gel, which traps and derivatizes the aldehydes simultaneously. waters.comscioninstruments.com The derivatives are then eluted with a solvent like acetonitrile (B52724) and analyzed by reverse-phase HPLC. hitachi-hightech.comwaters.com This derivatization strategy significantly improves chromatographic separation and detection sensitivity. researchgate.netnih.gov

Table 2: Typical HPLC Conditions for DNPH-Derivatized Aldehyde Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | HPLC with UV/Vis or Diode Array Detector (DAD) | waters.comscioninstruments.com |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) | waters.comgrupobiomaster.com |

| Mobile Phase | Gradient of Acetonitrile and Water | waters.comshimadzu.com |

| Flow Rate | 1.0 mL/min | shimadzu.com |

| Detection Wavelength | 360 nm | epa.govshimadzu.com |

| Column Temperature | 35-40°C | shimadzu.comgrupobiomaster.com |

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Quantitative Analytical Method Development and Validation

The quantitative determination of Butanedial, methyl-, a reactive short-chain dialdehyde (B1249045), necessitates the development and validation of a robust and sensitive analytical method. Due to the compound's volatility and reactivity, direct analysis is often challenging. Therefore, a common strategy involves derivatization to form a more stable, chromophoric derivative that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This section outlines a proposed method based on established principles for aldehyde analysis and its subsequent validation.

A widely employed and effective technique for the quantification of aldehydes is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reagent reacts with the carbonyl groups of Butanedial, methyl- to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong UV absorbance, significantly enhancing detection sensitivity. uni-konstanz.denih.govscielo.sa.crepa.gov

The developed analytical method was validated to ensure its suitability for its intended purpose, assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govscielo.sa.cr

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation and quantification of the Butanedial, methyl-dinitrophenylhydrazone derivative. The conditions are optimized to achieve good resolution and peak shape.

| Parameter | Condition |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 360 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Method Validation

The validation of the analytical method was performed according to established guidelines to demonstrate its reliability, accuracy, and precision.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of standard solutions of the Butanedial, methyl- derivative at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the specified concentration range.

| Parameter | Result |

| Concentration Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. These values indicate the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Research on similar short-chain aldehydes shows detection limits in the low µg/L range. uni-konstanz.de Another study established a lower limit of quantification at 0.025 µg/mL for various aldehydes. nih.gov

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 0.03 |

| Limit of Quantitation (LOQ) | 0.1 |

Precision

The precision of the method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This was achieved by analyzing multiple preparations of a standard solution at a specific concentration. The results are expressed as the relative standard deviation (% RSD). Studies on aldehyde analysis have shown that intra- and inter-day relative standard deviations are typically below 10%. nih.gov

| Precision Type | % RSD |

| Repeatability (Intra-day) | < 2.0 |

| Intermediate Precision (Inter-day) | < 3.0 |

Accuracy

The accuracy of the method was determined by performing recovery studies. A known amount of Butanedial, methyl- was spiked into a sample matrix, and the percentage of the analyte recovered was calculated. The high recovery rates indicate that the method is accurate for the quantification of Butanedial, methyl-.

| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |

| 1.0 | 98.5 | 1.8 |

| 5.0 | 101.2 | 1.5 |

| 15.0 | 99.8 | 1.2 |

The detailed research findings from the method validation demonstrate that the proposed HPLC-UV method following derivatization with DNPH is linear, sensitive, precise, and accurate for the quantitative determination of Butanedial, methyl-.

Applications in Organic Synthesis and Chemical Industry

Building Blocks for Polymer Synthesis

The presence of a methyl group on the butanediol (B1596017) backbone introduces branching, which can significantly alter the physical properties of polymers, such as crystallinity, melting point, and flexibility. This makes methyl-butanediols valuable monomers and additives in the synthesis of various polymers.

Precursors for Polyesters (e.g., polybutylene terephthalate (B1205515) (PBT), polybutylene succinate (B1194679) (PBS), unsaturated polyester (B1180765) resins)

Methyl-butanediols are incorporated into polyesters to modify their characteristics. While 1,4-butanediol (B3395766) is the primary diol for producing polybutylene terephthalate (PBT) and poly(butylene succinate) (PBS), the inclusion of methyl-substituted analogs like 2-methyl-1,4-butanediol (B1595762) creates copolyesters with distinct properties. mdpi.comupc.edunih.govnih.gov

The methyl side chain disrupts the regular packing of polymer chains, which reduces crystallinity. researchgate.net This leads to a lower melting temperature and potentially increased flexibility in the final polyester. researchgate.netacs.org For instance, novel biodegradable copolyesters, such as poly(butylene succinate-co-butylene 2-methylsuccinate), have been synthesized using 2-methylsuccinic acid and 1,4-butanediol to adjust the polymer chain structure and control the biodegradation rate. mdpi.comnih.gov

In the realm of unsaturated polyester resins (UPRs), diols are a fundamental component. 2-Methyl-1,3-propanediol (B1210203) (MPO), a related branched diol, is noted for its ability to inhibit crystallization and reduce the viscosity of UPRs. gantrade.com Similarly, methyl-butanediols like 2,3-butanediol (B46004) can be used as a bio-based monomer, where the methyl groups effectively disrupt polyester chain crystallization. researchgate.netfrontiersin.org These resins are critical thermosetting materials used in composites, coatings, and adhesives. researchgate.net

Table 1: Impact of Methyl-Butanediol Incorporation in Polyesters

| Polyester Type | Base Monomers | Methyl-Substituted Monomer | Effect of Methyl Group |

|---|---|---|---|

| Polybutylene Terephthalate (PBT) | Terephthalic Acid, 1,4-Butanediol | 2-Methyl-1,4-butanediol | Reduces crystallinity, lowers melting point. upc.eduresearchgate.netacs.org |

| Polybutylene Succinate (PBS) | Succinic Acid, 1,4-Butanediol | 2-Methyl-1,4-butanediol | Modifies chain structure, controls biodegradability. mdpi.comnih.gov |

Monomers for Polyurethanes and Elastic Fibers (e.g., spandex/Lycra fiber)

Polyurethanes are a class of polymers formed by reacting a diisocyanate with a polyol, often in the presence of a chain extender. wikipedia.org 1,4-Butanediol is a widely used chain extender in polyurethane production. ontosight.airipublication.com The resulting polymers are used to create a variety of materials, from rigid foams to flexible elastic fibers like spandex. atamanchemicals.comatamanchemicals.comwikipedia.org

The synthesis of spandex often involves poly(tetramethylene ether) glycol (PTMEG), which is produced from tetrahydrofuran (B95107) (THF). scribd.comsciencemadness.org Since 1,4-butanediol is a direct precursor to THF, it is a key raw material in the spandex production chain. atamanchemicals.comwikipedia.org

Recent developments have focused on incorporating methyl-substituted diols to create differentiated products. Co-polyester glycols derived from a mixture of 2-methyl-1,4-butanediol and 1,4-butanediol are used to produce polyurethanes and spandex fibers with unique properties. googleapis.com The use of 2,3-butanediol as a bio-based chain extender in waterborne polyurethane dispersions has also been successfully demonstrated, offering a sustainable alternative to conventional diols like 1,4-butanediol. frontiersin.org

Reactive Diluents and Cross-linking Agents (e.g., for epoxy resins)

In polymer systems, reactive diluents are used to reduce viscosity and become part of the final cross-linked polymer network. 1,4-Butanediol is used to synthesize 1,4-butanediol diglycidyl ether, which functions as a reactive diluent for epoxy resins. wikipedia.org Similarly, butanediol diacrylates can serve as cross-linking monomers in unsaturated polyester resin compositions. google.com Methyl ethyl ketone (MEK), a derivative of 2,3-butanediol, is a precursor to MEK peroxide, which is a widely used catalyst for the cross-linking (curing) of unsaturated polyester resins. wikipedia.orgmdpi.com

Synthesis of Value-Added Chemical Intermediates

Methyl-butanediols can be chemically transformed into a variety of valuable chemical intermediates, including important industrial solvents and monomers for the production of synthetic rubber.

Precursors for Solvents (e.g., tetrahydrofuran (THF), methyl ethyl ketone (MEK), gamma-butyrolactone (B3396035) (GBL))

The conversion of diols into cyclic ethers and ketones is a significant industrial process.

Tetrahydrofuran (THF): The acid-catalyzed dehydration of 1,4-butanediol is a major industrial route for producing THF, an important polar solvent and a precursor for polymers like spandex. atamanchemicals.comatamanchemicals.comatamanchemicals.com The hydrogenation of precursors like itaconic acid can be tuned to yield either 2-methyl-1,4-butanediol or its cyclized form, 3-methyltetrahydrofuran. google.com

Methyl Ethyl Ketone (MEK): MEK, also known as butanone, is a widely used solvent. wikipedia.org It can be produced through the dehydration of 2,3-butanediol. mdpi.comgoogle.comresearchgate.net This process is gaining attention as a sustainable route to MEK, as 2,3-butanediol can be produced via fermentation from biomass. researchgate.netacs.org

Gamma-Butyrolactone (GBL): GBL is a versatile chemical intermediate and solvent. nih.gov It is synthesized through the dehydrogenation of 1,4-butanediol. atamanchemicals.comatamanchemicals.comgoogle.com

Table 2: Solvents Derived from Butanediol and its Methylated Analogs

| Precursor Diol | Derived Solvent | Method of Synthesis |

|---|---|---|

| 1,4-Butanediol | Tetrahydrofuran (THF) | Acid-catalyzed dehydration. atamanchemicals.comatamanchemicals.comatamanchemicals.com |

| 1,4-Butanediol | Gamma-Butyrolactone (GBL) | Dehydrogenation. atamanchemicals.comatamanchemicals.comgoogle.com |

| 2,3-Butanediol | Methyl Ethyl Ketone (MEK) | Dehydration. google.comresearchgate.netacs.org |

Production of Dienes (e.g., 1,3-butadiene)

1,3-Butadiene (B125203) is a critical raw material in the chemical industry, primarily used for the production of synthetic rubbers like styrene-butadiene rubber and polybutadiene (B167195) rubber. google.com A promising bio-based route to 1,3-butadiene involves the two-step dehydration of 2,3-butanediol. frontiersin.orgresearchgate.net Research has focused on optimizing catalysts and reaction conditions to maximize the selectivity towards 1,3-butadiene over other byproducts like methyl ethyl ketone. google.comnih.gov The ability to produce 2,3-butanediol from the fermentation of biomass makes this a potentially sustainable pathway to a key industrial monomer. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles (e.g., N-methylpyrrolidine)

Butanedial, methyl- is a valuable starting material for synthesizing substituted five-membered nitrogen-containing heterocycles, most notably pyrrole (B145914) derivatives. The primary method for this transformation is the Paal-Knorr synthesis, a classic and synthetically valuable reaction that converts 1,4-dicarbonyl compounds into pyrroles, furans, or thiophenes. wikipedia.org In this reaction, the 1,4-dicarbonyl compound provides the four carbon atoms of the heterocyclic ring, while a primary amine supplies the nitrogen atom. ajol.info

The reaction between methylbutanedial and a primary amine (R-NH₂) proceeds, typically with an acid catalyst, through the formation of an intermediate that subsequently cyclizes and dehydrates to yield a substituted pyrrole. wikipedia.org The presence of the methyl group on the carbon backbone of methylbutanedial results in a methyl-substituted pyrrole ring. This method is highly versatile, as a wide variety of amines can be used, allowing for the creation of a diverse library of N-substituted pyrroles. rsc.org

For the specific synthesis of N-methylpyrrolidine, a saturated heterocycle, the process involves two main steps. First, methylbutanedial is reacted with methylamine (B109427) (CH₃NH₂) via the Paal-Knorr condensation to produce the corresponding methyl-substituted N-methylpyrrole. This aromatic intermediate is then subjected to a reduction reaction, typically catalytic hydrogenation, to saturate the pyrrole ring and yield the final product, N-methylpyrrolidine. While many routes to N-methylpyrrolidine exist, the use of a 1,4-dicarbonyl precursor like methylbutanedial is a fundamental synthetic strategy. google.comvulcanchem.com

Table 1: Synthesis of N-methyl-3-methylpyrrolidine from Butanedial, methyl-

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product | Class of Reaction |

| 1 | Butanedial, methyl- | Methylamine | Acid Catalyst (e.g., Acetic Acid) | 1,3-Dimethyl-1H-pyrrole | Paal-Knorr Synthesis wikipedia.org |

| 2 | 1,3-Dimethyl-1H-pyrrole | Hydrogen (H₂) | Metal Catalyst (e.g., Pd, Pt, Ni) | N-methyl-3-methylpyrrolidine | Catalytic Hydrogenation |

Role in Biofuel Production and Additives

The direct application or significant role of Butanedial, methyl- in the production of biofuels or as a fuel additive is not well-documented in publicly available scientific literature. Current biofuel production primarily focuses on the fermentation of biomass to produce alcohols like ethanol (B145695) and butanol, or the transesterification of oils and fats to create biodiesel. mdpi.comnih.govrsc.org The key platform chemicals derived from biomass that are converted to fuels include compounds like 2,3-butanediol, which can be transformed into fuel additives like methyl ethyl ketone (MEK). mdpi.com